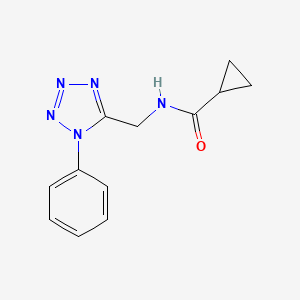

N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(9-6-7-9)13-8-11-14-15-16-17(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIYPIOCMBREQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves the reaction of a phenyl-substituted tetrazole with a cyclopropanecarboxamide derivative. . The reaction conditions often require moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the cyclopropanecarboxamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tetrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

Medicine: Its potential therapeutic properties are being explored for treating various diseases, including bacterial and fungal infections.

Industry: The compound is used in material science for developing new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

- Key Differences :

- Implications : The tetrazole in the target compound may reduce CNS activity but improve solubility or metabolic stability compared to E2006’s fluorinated groups.

N-(Thiazol-2-yl)cyclopropanecarboxamide

- Key Differences :

- Implications : Tetrazole’s higher hydrogen-bonding capacity may enhance binding to enzymes or receptors requiring polar interactions.

Analogues with Tetrazole Modifications

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

- Reduced steric strain from cyclopentane may lower binding affinity compared to the cyclopropane-containing target compound .

(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-cephalosporin Derivatives

- Key Differences :

Pharmacokinetic and Electronic Comparisons

Key Trends :

- Lipophilicity : E2006’s higher logP aligns with CNS penetration, while the target compound’s lower logP suggests peripheral activity.

- Rigidity : Cyclopropane-containing compounds (target, E2006) may exhibit stronger target binding than cyclopentane analogs .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to N-(thiazol-2-yl)cyclopropanecarboxamide, involving cyclopropane ring formation via [2+1] cycloaddition and subsequent amide coupling .

- Biological Potential: Structural parallels to E2006 and CFTR-targeting N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamides suggest possible applications in ion channel modulation or enzyme inhibition.

- Unresolved Questions : Direct pharmacological data for the target compound are absent in the evidence; further studies on its solubility, stability, and target engagement are needed.

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H14N4O, featuring a cyclopropane ring, a tetrazole moiety, and an amide functional group. The synthesis typically involves the cycloaddition of azides and nitriles to form the tetrazole ring, followed by the introduction of the cyclopropanecarboxamide structure through standard organic reactions.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cycloaddition | Sodium azide, nitriles |

| 2 | Amide formation | Cyclopropanecarboxylic acid derivatives |

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds with tetrazole rings demonstrate efficacy against various bacterial strains and fungi. The structure of this compound suggests it may possess similar properties due to the electron-withdrawing nature of the tetrazole group, which enhances its interaction with microbial targets.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes in microbial metabolism.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Interaction with Nucleic Acids : The presence of the tetrazole ring may facilitate binding to nucleic acids, disrupting replication processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Antimicrobial Efficacy :

- Antioxidant Activity :

- Enzyme Inhibition :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-phenyltetrazole | Tetrazole only | Moderate antimicrobial |

| N-methyl-(1-phenyltetrazol)cyclohexanamine | Cyclohexane instead of cyclopropane | Antimicrobial and anti-inflammatory |

| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Xanthine oxidase inhibitor | Potent enzyme inhibition |

Q & A

Q. What are the established synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide?

The synthesis typically involves coupling a tetrazole-containing intermediate with a cyclopropanecarboxamide moiety. Key steps include:

- Tetrazole ring formation : Using nitriles and sodium azide under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Amide bond formation : Activating the carboxylic acid group (e.g., via EDCI/HOBt) for nucleophilic attack by the tetrazole-methylamine derivative. Reaction monitoring via TLC or HPLC ensures completion .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl substitution on the tetrazole) and cyclopropane geometry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. How does the cyclopropane moiety influence physicochemical properties?

The cyclopropane ring increases rigidity and strain, enhancing metabolic stability compared to linear or cyclohexyl analogs. It also reduces hydrophobicity (clogP ~2.1 vs. ~3.5 for cyclohexyl derivatives), improving aqueous solubility .

Q. What are the primary applications of this compound in medicinal chemistry?

Tetrazole derivatives are explored as bioisosteres for carboxylic acids, offering improved pharmacokinetics. The cyclopropane-carboxamide group may target enzymes like proteases or kinases, with potential antiviral or anticancer activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a central composite design optimized coupling reactions in similar compounds, achieving >85% yield .

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions, as demonstrated in triazole synthesis .

Q. What computational methods predict biological target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., angiotensin II receptor for tetrazole analogs) .

- Quantum chemical calculations : Assess electronic properties (HOMO/LUMO) to predict reactivity or metabolic pathways .

Q. How should researchers address contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or batch purity .

- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., IC50 determination with positive controls) .

Q. What strategies mitigate regiochemical ambiguity in tetrazole synthesis?

- Directed synthesis : Use protecting groups (e.g., SEM-Cl) to control substituent placement on the tetrazole ring .

- Advanced NMR techniques : NOESY or HSQC distinguishes between 1H-tetrazole and 2H-tetrazole isomers .

Q. How can enantiomeric purity be ensured in cyclopropane derivatives?

- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation .

Q. What in vitro models are suitable for preliminary toxicity profiling?

- HepG2 cells : Assess hepatotoxicity via ATP-based viability assays .

- hERG inhibition assay : Screen for cardiac risk using patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.